molecular formula C15H18N2O B4401592 N-(2-methylquinolin-5-yl)pentanamide

N-(2-methylquinolin-5-yl)pentanamide

Cat. No.: B4401592
M. Wt: 242.32 g/mol
InChI Key: MIWFCZHDIIXBLP-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-5-yl)pentanamide is a synthetic small molecule featuring a pentanamide backbone linked to a quinoline moiety substituted with a methyl group at the 2-position. Quinoline derivatives are known for their diverse pharmacological profiles, including antimicrobial, anticancer, and antiparasitic properties .

Properties

IUPAC Name

N-(2-methylquinolin-5-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-3-4-8-15(18)17-14-7-5-6-13-12(14)10-9-11(2)16-13/h5-7,9-10H,3-4,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWFCZHDIIXBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC2=C1C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methylquinolin-5-yl)pentanamide typically involves the reaction of 2-methylquinoline with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-(2-methylquinolin-5-yl)pentanamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

N-(2-methylquinolin-5-yl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-5-yl)pentanamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or modulate receptor activity to produce anti-inflammatory effects. The pathways involved often include the inhibition of key signaling molecules or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Quinoline Position: The 2- and 3-substituted quinoline analogs (11a, 10j) show distinct NMR patterns due to electronic effects. For example, the quinolin-2-yl group in 11a results in a downfield singlet at δ 9.09 ppm (NH), while the quinolin-3-yl group in 10j exhibits upfield shifts (δ 8.73–8.71 ppm) .
  • Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethoxy in 11a) increase lipophilicity and metabolic stability compared to electron-donating groups (e.g., methyl in N-(2-methylquinolin-5-yl)pentanamide) .
  • Synthetic Accessibility: Yields for quinoline derivatives range from 41–44%, indicating moderate synthetic efficiency. The target compound likely requires similar coupling and purification steps .

Pharmacological and Physicochemical Comparisons

Anthelmintic Activity
  • N4MP : A simplified albendazole derivative, N4MP demonstrates time- and concentration-dependent anthelmintic activity against Toxocara canis larvae (LC₅₀ = 72 μM at 72 hours), comparable to albendazole but with lower cytotoxicity .
  • The quinoline moiety may enhance target specificity (e.g., parasite enzyme inhibition) but could increase cytotoxicity relative to N4MP .
Drug-Likeness and Pharmacokinetics
Parameter This compound 11a (Quinolin-2-yl) N4MP
Molecular Weight ~283.35 ~489.50 207.27
logP (Predicted) ~3.2 ~4.8 ~2.1
H-Bond Donors/Acceptors 1/3 1/6 1/3
CYP Inhibition Likely (quinoline) Yes (piperazine) CYP1A2 inhibitor
BBB Penetration Moderate Low High

Key Insights :

  • N4MP’s lower molecular weight and logP align with Lipinski’s rules, making it orally bioavailable, whereas bulkier quinoline analogs may require formulation optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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